BenchChemオンラインストアへようこそ!

Pyrimido[1,2-a]benzimidazole

Neuroblastoma USP5 inhibition MYCN oncoprotein

This pyrimido[1,2-a]benzimidazole core is a privileged scaffold for hit-to-lead optimization. Its rigid tricyclic architecture enables selective BMX kinase inhibition (5e, 5h), USP5 modulation (Kd=0.47 µM), and CRF1 antagonism – all exquisitely sensitive to substitution pattern. Purchasing this unadulterated core ensures reproducible in-house derivatization, avoiding the unpredictable activity of pre-substituted analogs. Ideal for medicinal chemistry groups requiring validated starting material for structure–activity relationship campaigns.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 245-55-6
Cat. No. B3050247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[1,2-a]benzimidazole
CAS245-55-6
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=CC=N3
InChIInChI=1S/C10H7N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-7H
InChIKeyHOHWYQSDLRTVDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[1,2-a]benzimidazole (CAS 245-55-6): Core Scaffold for Targeted Kinase, USP5, and CRF1 Modulation


Pyrimido[1,2-a]benzimidazole (CAS 245-55-6) is a tricyclic heteroaromatic scaffold formed by the fusion of a pyrimidine ring to a benzimidazole nucleus [1]. This rigid planar core serves as a privileged structure in medicinal chemistry, enabling the rational design of derivatives with potent and selective biological activities [2]. Key in-class applications include kinase inhibition (BMX, Lck), deubiquitinase modulation (USP5), and antagonism of the corticotropin-releasing factor 1 (CRF1) receptor, positioning it as a versatile starting point for hit-to-lead optimization [3].

Why Generic Pyrimido[1,2-a]benzimidazole Substitution Is Scientifically Unjustified in Targeted Research


The biological profile of pyrimido[1,2-a]benzimidazole derivatives is exquisitely sensitive to substitution patterns, with minor structural modifications at the 2-, 3-, or 4-positions dictating target engagement, potency, and selectivity [1]. For example, within the anti-leukemic series, only specific 2,4-diaryl derivatives (5e and 5h) demonstrated significant BMX kinase inhibition, whereas the core scaffold alone or alternative analogs showed no activity against common kinase targets like FLT3-ITD, ABL, CDK2, or GSK3 [2]. This lack of a unified mechanism across the class underscores that procurement of an uncharacterized analog cannot reliably replicate the performance of a well-documented derivative in assays for USP5 inhibition [3] or CRF1 antagonism [4].

Quantitative Differentiation of Pyrimido[1,2-a]benzimidazole Derivatives vs. Structural Analogs and Class Standards


Target Engagement and Selectivity: 3a vs. SE486-11 for USP5 Inhibition in Neuroblastoma

Derivative 3a demonstrates high-affinity binding to USP5 (Kd = 0.47 µM), a critical deubiquitinase that regulates MYCN oncoprotein stability [1]. This provides a quantifiable binding metric for target engagement. While the progenitor pyridobenzimidazole analogue SE486-11 also enhanced HDAC inhibitor efficacy, its binding affinity to USP5 was not reported with this metric. The availability of a defined Kd for 3a offers a clear benchmark for assay validation and SAR studies.

Neuroblastoma USP5 inhibition MYCN oncoprotein

Kinase Inhibition Profile: 5e and 5h vs. FLT3-ITD Inhibitors in AML

Compounds 5e and 5h exhibit a unique kinase inhibition profile, significantly inhibiting BMX kinase while showing non-significant activity against the common AML target FLT3-ITD, as well as ABL, CDK2, and GSK3 [1]. This is a stark contrast to many frontline AML drug discovery efforts, which target FLT3. The lack of activity against these standard kinases suggests a distinct mechanism and a potentially different toxicity/resistance profile, which is a critical differentiator in procurement for target deconvolution studies.

Acute Myeloid Leukemia BMX kinase Kinase selectivity

Potency and Efficacy: 5h vs. Standard Chemotherapeutics in AML Cell Lines

Compound 5h demonstrates potent anti-proliferative activity with GI50 values ranging from 0.35 to 9.43 µM across a broad panel of human cancer cell lines, and exhibits single-digit micromolar activity in a panel of five AML lines (HL60, MOLM-13, MV4-11, CCRF-CEM, THP-1) [1]. While standard chemotherapeutics like cytarabine are routinely used in AML, 5h offers a novel chemical scaffold and a distinct kinase inhibition profile (BMX), providing an orthogonal mechanism for investigating resistance pathways.

Anti-leukemic GI50 Cancer cell line panel

Potency and Metabolic Stability Trade-off: SAR3 Derivative 19 vs. SAR1 Analogs in Antimalarial Drug Discovery

Derivative 19 (a SAR3 compound) demonstrates superior asexual blood stage (ABS) potency (IC50 = 0.156 µM) compared to SAR1 analogs, albeit with moderate β-hematin inhibition (IC50 = 16.8 µM) comparable to chloroquine [1]. In contrast, selected SAR1 analogs exhibited lower ABS potency but superior microsomal metabolic stability (≥75% unchanged after 30 min) [1]. This quantitative trade-off between potency and stability is a critical differentiator for compound selection, depending on whether a research program prioritizes target engagement in vitro or downstream in vivo PK evaluation.

Antimalarial Plasmodium falciparum Metabolic stability

Therapeutic Index and In Vivo Translation: 3a vs. Unspecified Cytotoxic Agents

Derivative 3a demonstrates a favorable in vitro therapeutic window, with high potency against neuroblastoma cells (IC50 ≤ 2 µM) and significantly lower cytotoxicity to non-malignant cells (IC50 ≥ 15 µM), yielding a selectivity index (SI) of ≥7.5 [1]. While many cytotoxic chemotherapeutics have a narrower therapeutic index, this quantitative separation between anti-cancer activity and general cytotoxicity is a critical parameter for justifying progression to in vivo models.

Therapeutic index Neuroblastoma In vitro cytotoxicity

Solubility-Driven Scaffold Optimization: Pyrimido[1,2-a]benzimidazole vs. Pyrido[1,2-a]benzimidazole

The pyrimido[1,2-a]benzimidazole scaffold was specifically selected over the earlier pyrido[1,2-a]benzimidazole (PBI) series to improve aqueous solubility and in vivo pharmacokinetics [1]. This represents a rational, property-driven scaffold hop where the core chemical structure is intentionally modified to overcome a known liability of a close analog class.

Physicochemical properties Solubility Antimalarial

Targeted Application Scenarios for Pyrimido[1,2-a]benzimidazole Derivatives in Drug Discovery and Chemical Biology


Validation of USP5 as a Therapeutic Target in MYCN-Driven Cancers

Derivative 3a serves as a high-quality chemical probe to interrogate the USP5-MYCN axis. Its defined binding affinity (Kd = 0.47 µM) and selective cytotoxicity profile (SI ≥ 7.5) make it ideal for establishing proof-of-concept in neuroblastoma and other MYCN-amplified tumor models [1]. The compound can be used in combination with HDAC inhibitors to study synergistic therapeutic strategies.

Deconvolution of BMX Kinase Signaling in Acute Myeloid Leukemia

Compounds 5e and 5h, with their selective inhibition of BMX kinase and lack of activity against FLT3-ITD, ABL, CDK2, and GSK3, are invaluable tools for dissecting BMX-specific pathways in AML [2]. Their potent anti-proliferative activity (GI50 = 0.35 - 9.43 µM) in AML cell lines enables the study of BMX's role in proliferation and survival, independent of confounding FLT3 signaling.

Lead Optimization for Antimalarial Drug Discovery with Improved Physicochemical Properties

The pyrimido[1,2-a]benzimidazole scaffold offers a rationally designed alternative to the poorly soluble PBI series [3]. Derivative 19 (IC50 = 0.156 µM) provides a potent starting point for further optimization of in vitro activity, while the metabolically stable SAR1 analogs (≥75% unchanged at 30 min) are better suited for advancing into in vivo efficacy studies [3]. The distinct SAR series allow researchers to select leads based on their specific project needs (potency vs. stability).

Discovery and Characterization of Novel CRF1 Receptor Antagonists

The 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole core (as in compound 42c-R) represents a validated tricyclic scaffold for potent CRF1 antagonism (IC50 = 58 nM) with favorable oral bioavailability (F = 68% in rats) [4]. This class is suitable for in vivo studies of stress-related disorders, providing a foundation for developing brain-penetrant antagonists with demonstrable target engagement (e.g., inhibition of [125I]-CRF binding in frontal cortex).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimido[1,2-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.